Cas no 77164-20-6 ((S)-1-(Isopropylamino)-3-(2-methoxyphenoxy)propan-2-ol)

(S)-1-(Isopropylamino)-3-(2-methoxyphenoxy)propan-2-ol is a chiral β-adrenergic receptor antagonist intermediate, primarily used in the synthesis of selective beta-blockers. Its stereospecific structure ensures high pharmacological activity, making it valuable in the development of cardiovascular therapeutics. The compound features a methoxyphenoxy moiety and an isopropylamino group, contributing to its affinity for adrenergic receptors. Its well-defined chiral center allows for precise enantiomeric control, critical for optimizing drug efficacy and minimizing side effects. This intermediate is commonly employed in research and pharmaceutical manufacturing, offering consistent purity and stability under standard handling conditions. Its synthetic versatility supports further derivatization for tailored beta-blocker formulations.
(S)-1-(Isopropylamino)-3-(2-methoxyphenoxy)propan-2-ol structure
77164-20-6 structure
Product Name:(S)-1-(Isopropylamino)-3-(2-methoxyphenoxy)propan-2-ol
CAS No:77164-20-6
MF:C13H21NO3
MW:239.310744047165
CID:566337
PubChem ID:3034006
Update Time:2025-06-09

(S)-1-(Isopropylamino)-3-(2-methoxyphenoxy)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(Isopropylamino)-3-(2-methoxyphenoxy)propan-2-ol
    • (2S)-1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol
    • 2-Propanol,1-(2-methoxyphenoxy)-3-[(1-methylethyl)amino]-, (2S)-
    • (-)-(S)-1-(Isopropylamino)-3-(o-methoxyphenoxy)-2-propanol
    • (-)-Moprolol
    • (2S)-1-(2-methoxyphenoxy)-3-[(1-methylethyl)amino]propan-2-ol
    • (S)-1-(2-Methoxyphenoxy)-3-((1-methylethyl)amino)-2-propanol
    • 2-Propanol, 1-(2-methoxyphenoxy)-3-((1-methylethyl)amino)-, (S)-
    • Levomoprolol [INN]
    • Levomoprololum
    • Levomoprololum [Latin]
    • l-Moprolol
    • Moprolol l-form
    • UNII-K4NON6FSON
    • Moprolol, (-)-
    • CHEMBL2106030
    • DTXSID301016500
    • AKOS016011244
    • Moprolol, (s)-
    • NS00123123
    • 77164-20-6
    • Levomoprolol
    • SCHEMBL80725
    • MOPROLOL L-FORM [MI]
    • K4NON6FSON
    • Q15634010
    • CHEBI:134973
    • DTXCID701474689
    • Levotensin
    • (S)-1-(2-Methoxyphenoxy)-3-[(1-methylethyl)amino]-2-propanol; (2S)-1-(2-Methoxyphenoxy)-3-[(1-methylethyl)amino]-2-propanol; (-)-Moprolol; Levotensin; l-Moprolol
    • Levomoprololum (Latin)
    • levomoprololo
    • Inchi: 1S/C13H21NO3/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3/h4-7,10-11,14-15H,8-9H2,1-3H3/t11-/m0/s1
    • InChI Key: LFTFGCDECFPSQD-NSHDSACASA-N
    • SMILES: O(C1C=CC=CC=1OC)C[C@H](CNC(C)C)O

Computed Properties

  • Exact Mass: 239.152144
  • Monoisotopic Mass: 239.152144
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 50.7

Experimental Properties

  • Density: 1.054
  • Melting Point: 78-80°
  • Boiling Point: 379.2°C at 760 mmHg
  • Flash Point: 183.2°C
  • Refractive Index: 1.509
  • PSA: 50.72000
  • LogP: 1.82380
  • Specific Rotation: -5.5 ±0.2° (c = 5.0 in ethanol)

(S)-1-(Isopropylamino)-3-(2-methoxyphenoxy)propan-2-ol Pricemore >>

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Additional information on (S)-1-(Isopropylamino)-3-(2-methoxyphenoxy)propan-2-ol

Compound Introduction: (S)-1-(Isopropylamino)-3-(2-methoxyphenoxy)propan-2-ol (CAS No. 77164-20-6)

The compound (S)-1-(Isopropylamino)-3-(2-methoxyphenoxy)propan-2-ol, identified by its CAS number 77164-20-6, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This chiral alcohol features a complex structural framework that includes an amine group, a methoxy-substituted phenyl ring, and a propanol backbone, making it a versatile intermediate in synthetic chemistry. Its stereochemistry, specifically the (S) configuration, plays a crucial role in its biological activity and interaction with biological targets.

In recent years, there has been growing interest in the development of novel therapeutic agents that leverage chiral centers to enhance pharmacological properties. The compound (S)-1-(Isopropylamino)-3-(2-methoxyphenoxy)propan-2-ol has been studied for its potential applications in drug discovery, particularly in the design of molecules that interact with specific enzymes or receptors. The presence of the methoxy group on the phenyl ring and the isopropylamino substituent contributes to its unique physicochemical properties, which are essential for optimizing drug-like characteristics such as solubility, bioavailability, and metabolic stability.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. Researchers have explored its derivatives as potential candidates for treating various diseases, including neurological disorders and inflammatory conditions. The (S) configuration of the chiral center is particularly important, as it can significantly influence the binding affinity and selectivity of the molecule towards its target. This has led to extensive computational and experimental studies to elucidate the molecular interactions and mechanisms of action.

Advances in synthetic methodologies have enabled the efficient preparation of enantiomerically pure forms of (S)-1-(Isopropylamino)-3-(2-methoxyphenoxy)propan-2-ol, which is critical for evaluating its pharmacological potential. Techniques such as asymmetric hydrogenation and chiral resolution have been employed to achieve high enantiomeric purity, ensuring that the biological evaluations are not confounded by impurities from other stereoisomers. These synthetic strategies have also paved the way for exploring libraries of related compounds, facilitating high-throughput screening for lead optimization.

Recent studies have highlighted the compound's role in modulating signaling pathways associated with disease progression. For instance, derivatives of this molecule have shown promise in inhibiting enzymes involved in inflammation and pain perception. The methoxy-substituted phenyl ring appears to be a key pharmacophore, contributing to interactions with biological targets through hydrophobic and aromatic stacking interactions. Additionally, the amine group provides a site for further functionalization, allowing researchers to tailor the molecule's properties for specific therapeutic applications.

The propanol backbone in (S)-1-(Isopropylamino)-3-(2-methoxyphenoxy)propan-2-ol also contributes to its overall activity profile. This moiety can influence solubility and metabolic fate, which are critical factors in drug development. By optimizing the length and substitution pattern of this chain, researchers can fine-tune the pharmacokinetic properties of the compound. Such modifications are often guided by computational modeling studies that predict how changes in structure will affect biological activity.

In clinical settings, the compound has been evaluated in preclinical models to assess its safety and efficacy. Preliminary data suggest that it exhibits favorable pharmacokinetic profiles and minimal toxicity at relevant doses. These findings have encouraged further investigation into its potential as a therapeutic agent. However, more comprehensive studies are needed to fully understand its long-term effects and optimal dosing regimens.

The synthesis of analogs of (S)-1-(Isopropylamino)-3-(2-methoxyphenoxy)propan-2-ol continues to be an active area of research. By varying substituents on the phenyl ring or introducing additional functional groups, scientists aim to identify molecules with enhanced potency or selectivity. These efforts are supported by advances in automated synthesis platforms and machine learning algorithms that can predict structural modifications likely to improve biological activity.

The integration of computational chemistry with experimental techniques has significantly accelerated the discovery process for this class of compounds. Molecular docking studies allow researchers to predict how different analogs will interact with their targets at an atomic level, providing insights into structure-activity relationships. These predictions are then validated through wet-lab experiments, creating a synergistic approach that enhances both efficiency and success rates.

Looking ahead, the future prospects for (S)-1-(Isopropylamino)-3-(2-methoxyphenoxy)propan-2-ol and its derivatives remain promising. As our understanding of disease mechanisms evolves, so too will our ability to design molecules that precisely target pathological processes. The compound's unique structural features make it a valuable scaffold for developing innovative therapeutics that address unmet medical needs.

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